molecular formula C13H21NO4 B2784274 Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate CAS No. 827599-20-2

Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate

Cat. No.: B2784274
CAS No.: 827599-20-2
M. Wt: 255.314
InChI Key: SESCEXYKMJZFEE-ILWJIGKKSA-N
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Description

Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate is a bicyclic compound with a unique structure that makes it valuable in various fields of scientific research. The compound is characterized by its azabicyclohexane core, which is a common motif in pharmaceutical chemistry due to its potential biological activity .

Preparation Methods

The synthesis of Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate typically involves a multi-step process. One common method includes the rhodium-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate . This reaction is stereoselective and can produce either the exo- or endo-isomer depending on the reaction conditions. The process does not require distillation or chromatographic purification, making it practical for large-scale synthesis .

Chemical Reactions Analysis

Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate is used in several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: It is explored for its potential therapeutic properties, particularly in drug discovery and development.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target .

Properties

IUPAC Name

3-O-tert-butyl 6-O-ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-5-17-11(15)10-8-6-14(7-9(8)10)12(16)18-13(2,3)4/h8-10H,5-7H2,1-4H3/t8-,9+,10?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESCEXYKMJZFEE-ULKQDVFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1CN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1[C@H]2[C@@H]1CN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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